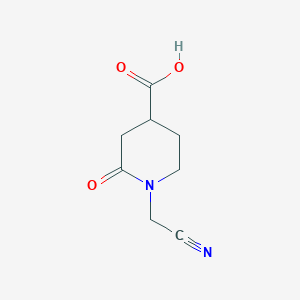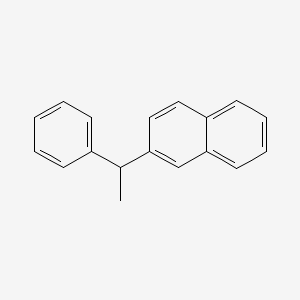![molecular formula C7H14O3 B12284935 Methyl 3-[(propan-2-yl)oxy]propanoate CAS No. 62599-53-5](/img/structure/B12284935.png)
Methyl 3-[(propan-2-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(1-methylethoxy)-, methyl ester is an organic compound with the molecular formula C7H14O3. It is an ester derived from propanoic acid and isopropyl alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-(1-methylethoxy)-, methyl ester can be synthesized through the esterification of propanoic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(1-methylethoxy)-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: Propanoic acid and isopropyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(1-methylethoxy)-, methyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(1-methylethoxy)-, methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanoic acid and isopropyl alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: An ester with a similar structure but derived from acetic acid and methanol.
Ethyl propanoate: An ester derived from propanoic acid and ethanol.
Isopropyl acetate: An ester derived from acetic acid and isopropyl alcohol.
Uniqueness
Propanoic acid, 3-(1-methylethoxy)-, methyl ester is unique due to its specific combination of propanoic acid and isopropyl alcohol, which imparts distinct chemical and physical properties. Its specific structure allows it to participate in unique chemical reactions and applications compared to other esters.
Propiedades
Número CAS |
62599-53-5 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl 3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-6(2)10-5-4-7(8)9-3/h6H,4-5H2,1-3H3 |
Clave InChI |
NOJJPZGRFJRYCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)
![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)



![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)


![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

